

Flt3-IN-25 for Studying FLT3 Signaling Cascades: Application Notes and Protocols

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Compound of Interest

Compound Name: Flt3-IN-25

Cat. No.: B12384174

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Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the receptor.[2][4] This aberrant signaling promotes uncontrolled cell proliferation and survival through the activation of downstream pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT.[5][6] Consequently, FLT3 has emerged as a key therapeutic target in AML.

Flt3-IN-25 is a potent and specific inhibitor of FLT3, demonstrating efficacy against both wild-type and mutated forms of the kinase. Its high potency makes it a valuable tool for dissecting the intricacies of FLT3 signaling pathways and for preclinical evaluation of FLT3 inhibition as a therapeutic strategy. These application notes provide detailed protocols for utilizing **Flt3-IN-25** to study FLT3 signaling cascades in relevant cellular models.

Data Presentation

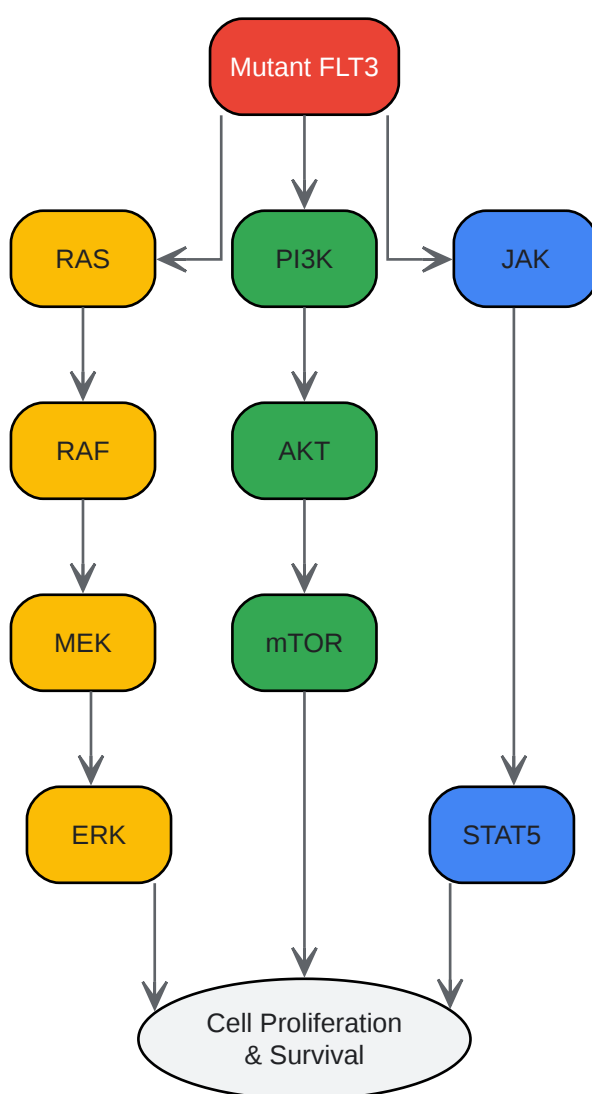
Table 1: In Vitro Efficacy of **Flt3-IN-25**

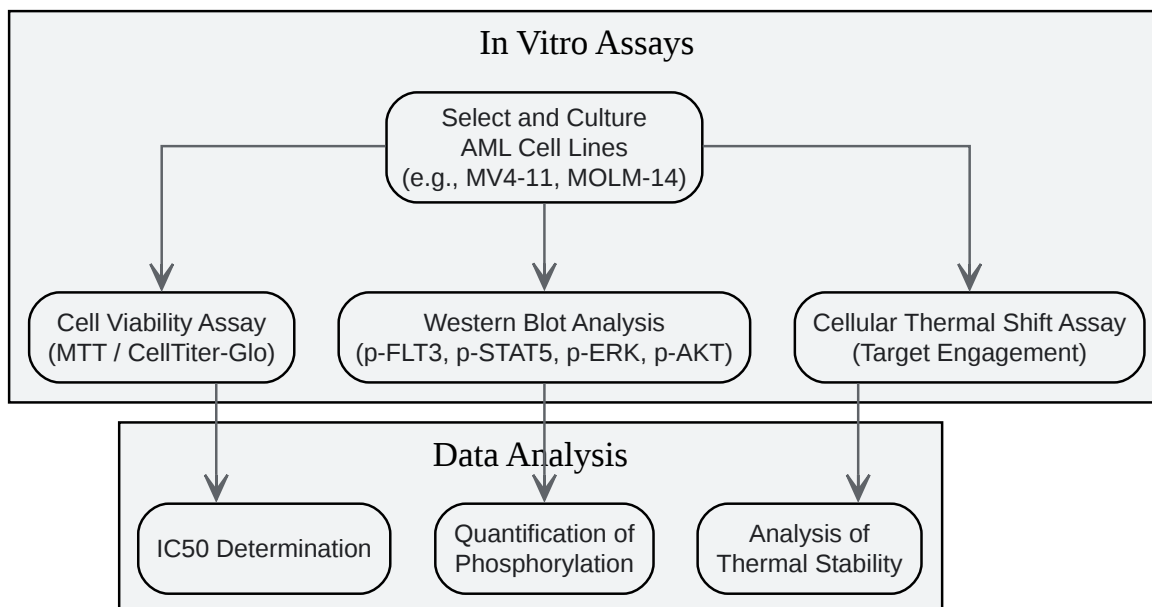
| Target | IC50 (nM) |
|------------|-----------|
| FLT3-WT | 1.2[7] |
| FLT3-D835Y | 1.4[7] |
| FLT3-ITD | 1.1[7] |

Signaling Pathways and Experimental Workflow

FLT3 Signaling Cascade

Mutated FLT3 promotes leukemogenesis through the activation of several key downstream signaling pathways. The diagram below illustrates the major cascades initiated by constitutively active FLT3.





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